RTI-111 (CAS: 150653-91-1), also known as Dichloropane, is a synthetic 3-phenyltropane derivative and a highly potent non-selective monoamine reuptake inhibitor [1]. Structurally characterized by a tropane ring directly bonded to a 3,4-dichlorophenyl group and a 2-carbomethoxy moiety, it serves as a critical reference material in neuropharmacology and molecular imaging [2]. For procurement professionals and principal investigators, RTI-111 is primarily sourced as a stable, high-affinity alternative to classical tropane alkaloids[1]. Its sub-nanomolar binding profile across multiple monoamine transporters makes it an indispensable standard for competitive displacement assays, addiction therapy modeling, and the synthesis of specialized radiotracers [2].
Substituting RTI-111 with more common in-class standards, such as cocaine or highly selective DAT inhibitors like WIN 35,428, fundamentally compromises assay integrity [1]. Classical cocaine possesses a benzoyloxy ester linkage that is highly susceptible to rapid hydrolysis by serum and tissue esterases, leading to fluctuating concentrations and poor reproducibility in extended in vitro or in vivo models [1]. Conversely, substituting RTI-111 with WIN 35,428 fails in polypharmacology models because WIN 35,428 is heavily skewed toward DAT selectivity, lacking the potent, sub-nanomolar SERT engagement characteristic of RTI-111[2]. Procurement of the exact RTI-111 compound is therefore mandatory when experimental designs require both extreme metabolic stability and simultaneous, high-affinity blockade of the dopamine, serotonin, and norepinephrine transporters [2].
In competitive radioligand displacement assays, RTI-111 demonstrates profound affinity for the dopamine transporter, significantly outperforming classical benchmarks [1]. Studies utilizing [3H]WIN 35,428 displacement show RTI-111 achieves an IC50 of 0.79 nM, compared to cocaine which requires an IC50 of 89 nM under identical assay conditions[1]. This >110-fold increase in potency allows researchers to utilize RTI-111 at picomolar to low-nanomolar concentrations, conserving material and improving signal-to-noise ratios.
| Evidence Dimension | DAT Binding Affinity (IC50) |
| Target Compound Data | RTI-111 (0.79 nM) |
| Comparator Or Baseline | Cocaine (89 nM) |
| Quantified Difference | >110-fold higher affinity for RTI-111 |
| Conditions | In vitro radioligand displacement assay using [3H]WIN 35,428 |
Enables ultra-low dosing in competitive assays, minimizing solvent artifacts and off-target background noise.
While many phenyltropanes are engineered for extreme DAT selectivity, RTI-111 is highly valuable for its potent multi-target profile [1]. RTI-111 exhibits an IC50 of 3.13 nM at the serotonin transporter (SERT) and 18.0 nM at the norepinephrine transporter (NET) [1]. In contrast, the common comparator WIN 35,428 exhibits much weaker SERT affinity (IC50 ~ 181 nM)[1]. This sub-nanomolar to low-nanomolar SERT/NET engagement makes RTI-111 a highly effective model compound for studying triple reuptake inhibition.
| Evidence Dimension | SERT Binding Affinity (IC50) |
| Target Compound Data | RTI-111 (3.13 nM) |
| Comparator Or Baseline | WIN 35,428 (~181 nM) |
| Quantified Difference | ~57-fold stronger SERT affinity for RTI-111 |
| Conditions | In vitro radioligand displacement assay using [3H]paroxetine |
Crucial for researchers modeling polypharmacology or developing broad-spectrum addiction therapies where single-target selective ligands are inadequate.
The structural design of RTI-111 eliminates the ester bridge found between the tropane and phenyl rings in classical cocaine, attaching the 3,4-dichlorophenyl group directly to the tropane skeleton [1]. This direct carbon-carbon linkage renders RTI-111 highly resistant to the esterase-mediated hydrolysis that rapidly degrades cocaine into inactive metabolites like benzoylecgonine [1]. Consequently, RTI-111 maintains a significantly longer duration of action and stable pharmacokinetic profile, exhibiting a 6- to 8-fold longer duration of action in behavioral models compared to cocaine [1].
| Evidence Dimension | Metabolic stability and duration of action |
| Target Compound Data | RTI-111 (Direct phenyl-tropane linkage, esterase resistant) |
| Comparator Or Baseline | Cocaine (Benzoyloxy ester linkage, rapid hydrolysis) |
| Quantified Difference | 6- to 8-fold longer duration of action in vivo |
| Conditions | Longitudinal in vivo behavioral and pharmacokinetic models |
Ensures stable compound concentrations during prolonged cellular or in vivo assays, eliminating the need for frequent redosing.
RTI-111 serves as the direct precursor for the radiotracer 11C-CDCT (dichloropane), which exhibits distinct regional uptake kinetics compared to other tropane tracers [1]. In high-resolution PET imaging of cynomolgus monkeys, 11C-CDCT generated specific binding ratios of 2.3 in the caudate and 2.4 in the putamen at 60 minutes [1]. While 11C-CFT (derived from WIN 35,428) shows higher striatal selectivity, 11C-CDCT demonstrates notably higher uptake in the thalamus, providing a differentiated tool for mapping diverse monoaminergic networks [1].
| Evidence Dimension | PET Specific Binding Ratio (Caudate, 60 min) |
| Target Compound Data | 11C-CDCT / RTI-111 derived (2.3) |
| Comparator Or Baseline | 11C-CFT / WIN 35,428 derived (4.2) |
| Quantified Difference | Distinct regional uptake profile with higher thalamic retention for CDCT |
| Conditions | High-resolution PET imaging in cynomolgus monkeys |
Provides radiochemists with a specific precursor for generating tracers that map broader monoaminergic distributions, including thalamic networks.
Due to its exceptional sub-nanomolar affinity (IC50 = 0.79 nM for DAT), RTI-111 is a highly effective cold standard for displacing tritiated ligands in high-sensitivity transporter assays, allowing for minimal solvent interference [1].
Its potent triple reuptake inhibition (DAT, SERT, and NET) makes it a highly relevant compound for in vivo models evaluating the efficacy of broad-spectrum monoamine modulators, where DAT-selective agents like WIN 35,428 fail to capture complex behavioral phenotypes [2].
The esterase-resistant phenyltropane structure ensures prolonged stability, making RTI-111 highly suitable for extended cell culture experiments or multi-hour behavioral tracking where cocaine would rapidly degrade [2].
RTI-111 is the essential precursor for producing the 11C-CDCT radiotracer, utilized by neuroimaging facilities to map dopamine and serotonin transporter distributions, particularly when thalamic uptake data is required[3].